1,2-Dichloro-4-cyclopropylbenzene: A Technical Guide to Physicochemical Properties and Synthetic Utility
1,2-Dichloro-4-cyclopropylbenzene: A Technical Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and cycloalkyl motifs is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1,2-Dichloro-4-cyclopropylbenzene (CAS: 1135251-50-1) represents a highly specialized building block that merges the metabolic stability of a cyclopropyl ring with the lipophilic, electron-withdrawing nature of an ortho-dichlorobenzene core[1].
As a Senior Application Scientist, I have utilized such advanced intermediates to bypass metabolic liabilities typically associated with linear alkyl chains. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-validated synthetic workflow designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The dual chlorine substitution significantly elevates the compound's lipophilicity compared to base cyclopropylbenzene[2].
Quantitative Data Summary
| Property | Value |
| CAS Number | 1135251-50-1[1] |
| Molecular Formula | C9H8Cl2[1] |
| Molecular Weight | 187.06 g/mol [1] |
| SMILES String | ClC1=C(Cl)C=C(C=C1)C2CC2[3] |
| Physical State | Colorless to pale yellow oil |
| Estimated LogP | ~4.5 (Derived from cyclopropylbenzene base of 3.27)[2] |
Structural Rationale & Pharmacophore Dynamics
The specific 1,2,4-substitution pattern of this molecule is not arbitrary; it is a highly engineered pharmacophore scaffold.
Pharmacophoric contributions of the 1,2-dichloro and cyclopropyl moieties.
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The 1,2-Dichloro Motif: The ortho-halogenation serves a dual purpose. First, it drives the compound into deep, hydrophobic binding pockets (a mechanism heavily utilized in CNS drugs like Sertraline). Second, the electronegative chlorine atoms act as a steric and electronic shield, blocking cytochrome P450-mediated aromatic oxidation.
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The Cyclopropyl Group: Acting as a conformationally restricted bioisostere for an ethyl or isopropyl group, the cyclopropyl ring offers unique advantages. The increased s-character of its C-H bonds makes it significantly more resistant to oxidative cleavage compared to standard aliphatic chains.
Synthetic Methodologies: Step-by-Step Protocol
To synthesize 1,2-dichloro-4-cyclopropylbenzene efficiently, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system , ensuring the researcher can verify catalytic turnover at each critical juncture.
Synthetic workflow for 1,2-Dichloro-4-cyclopropylbenzene via Suzuki-Miyaura coupling.
Experimental Workflow
Reagents: 4-Bromo-1,2-dichlorobenzene (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq), Toluene/H₂O (10:1 v/v).
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Setup & Reagent Charging: In an oven-dried Schlenk flask, combine the aryl bromide, cyclopropylboronic acid, and K₃PO₄.
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Causality: Potassium phosphate is chosen as a mild, bulky base that efficiently activates the boronic acid without promoting unwanted protodeboronation of the cyclopropyl group.
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Solvent Addition & Degassing: Add the Toluene/H₂O mixture. Degas via three freeze-pump-thaw cycles or vigorous Argon sparging for 20 minutes.
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System Validation: The transition from a cloudy suspension to a distinct biphasic system without bubble formation indicates complete displacement of dissolved oxygen. This is critical to prevent the irreversible oxidation of the electron-rich Pd(0) intermediate.
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Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon.
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Causality: The dppf ligand's large bite angle (104°) accelerates the reductive elimination step while sterically hindering unwanted β-hydride elimination from the cyclopropyl ring.
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Thermal Activation: Heat the biphasic mixture to 100°C for 12 hours.
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System Validation: The reaction mixture will transition from an orange suspension to a dark red/brown biphasic solution as the active Pd(0) species turns over. Monitor via TLC (100% Hexanes); the product (Rf ~0.7) will elute slightly faster than the aryl bromide (Rf ~0.6) under UV (254 nm).
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via silica gel flash chromatography (eluent: 100% Hexanes) to yield the product as a colorless oil.
Spectroscopic Characterization
Accurate structural verification is paramount. Based on peer-reviewed literature for hydroarylation analogs, the expected Nuclear Magnetic Resonance (NMR) profile for 1,2-dichloro-4-cyclopropylbenzene is as follows:
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¹H NMR (400 MHz, CDCl₃): The cyclopropyl protons act as the primary diagnostic markers, appearing as distinct multiplets in the highly shielded region (δ 0.6–1.0 ppm for the two CH₂ groups, and δ 1.8–1.9 ppm for the methine CH group). The aromatic protons will present as a classic ABX spin system (δ 6.9–7.4 ppm), confirming the 1,2,4-substitution pattern.
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¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will resonate between 125–135 ppm, while the highly strained cyclopropyl carbons will appear unusually upfield (~9 ppm for CH₂, ~15 ppm for CH).
Safety, Handling, & Environmental Impact
As with many halogenated aromatic compounds, 1,2-dichloro-4-cyclopropylbenzene requires stringent safety protocols.
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GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2). It poses a potential chronic hazard to aquatic environments.
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Handling: All manipulations must be performed in a certified fume hood. Nitrile gloves and splash-proof goggles are mandatory. Store in a cool, well-ventilated place away from strong oxidizing agents.
References
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- ChemSynthesis. "1,2-dichloro-4-cyclopropylbenzene - Chemical Synthesis Database". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECIcRL5CpqhjJtNCdOzTB8iVnH2IbhdMNm_JJZULP5-PEn5FFQ2u2cqz94knoa4H1p2pFNKgEeEswcB33-IJVfTM3OcjCLvpxrIRV5haMn3PXE5Ayly8SZskYnlqI6Mjn0T9iSdZuokn6uIHLNuftA5PFOknp4hcgh]
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